molecular formula C54H38FeN6 B096873 Bis(pyridine)(tetraphenylporphinato)iron(II) CAS No. 16999-25-0

Bis(pyridine)(tetraphenylporphinato)iron(II)

Cat. No. B096873
CAS RN: 16999-25-0
M. Wt: 826.8 g/mol
InChI Key: ZZLKTTGLJXQTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(pyridine)(tetraphenylporphinato)iron(II), commonly known as Fe(TPP)Py2, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a coordination complex that contains iron as the central metal ion, surrounded by four phenyl rings and two pyridine ligands. Fe(TPP)Py2 has been studied extensively due to its potential applications in various fields, including biochemistry, catalysis, and material science.

Mechanism Of Action

The mechanism of action of Fe(TPP)Py2 is complex and not fully understood. It is believed that the compound can interact with various biological molecules, such as proteins and DNA, through coordination with the iron center. Fe(TPP)Py2 has been shown to induce oxidative stress in cells, leading to cell death. In addition, Fe(TPP)Py2 has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to selectively kill cancer cells.

Biochemical And Physiological Effects

Fe(TPP)Py2 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Fe(TPP)Py2 can induce apoptosis in cancer cells, while sparing normal cells. Fe(TPP)Py2 has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents. In addition, Fe(TPP)Py2 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Fe(TPP)Py2 is its versatility in catalysis and material science. Fe(TPP)Py2 can be easily synthesized and modified to suit specific applications. In addition, Fe(TPP)Py2 has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the main limitations of Fe(TPP)Py2 is its instability in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of Fe(TPP)Py2. One area of research is the development of new catalytic applications for Fe(TPP)Py2, such as in asymmetric synthesis and green chemistry. Another area of research is the use of Fe(TPP)Py2 in the development of new materials, such as metal-organic frameworks and porous polymers. Finally, the study of Fe(TPP)Py2 in the treatment of neurodegenerative diseases and cancer is an active area of research, with the potential for significant clinical impact.
Conclusion:
In conclusion, Bis(pyridine)(tetraphenylporphinato)iron(II) is a versatile and unique compound that has been widely used in scientific research for its potential applications in catalysis, material science, and biomedical research. The synthesis of Fe(TPP)Py2 is relatively straightforward, and the compound has been shown to have low toxicity in the laboratory. While the mechanism of action of Fe(TPP)Py2 is complex, it has many potential applications in the treatment of various diseases and in the development of new materials and catalytic systems.

Synthesis Methods

The synthesis of Fe(TPP)Py2 involves the reaction of pyridine and tetraphenylporphyrin with iron(II) chloride in the presence of a base. The reaction proceeds through a series of steps, including the formation of an iron(II) porphyrin intermediate, which then reacts with pyridine to form the final product. The yield and purity of the product can be improved by using different reaction conditions, such as different solvents, temperatures, and reaction times.

Scientific Research Applications

Fe(TPP)Py2 has been widely used in scientific research for its unique properties. One of the most notable applications of this compound is in catalysis. Fe(TPP)Py2 has been shown to catalyze a variety of reactions, including oxidation, reduction, and C-H bond activation. In addition, Fe(TPP)Py2 has been studied for its potential use in solar cells, as it can act as a photosensitizer to convert light into electrical energy.

properties

CAS RN

16999-25-0

Product Name

Bis(pyridine)(tetraphenylporphinato)iron(II)

Molecular Formula

C54H38FeN6

Molecular Weight

826.8 g/mol

IUPAC Name

iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide

InChI

InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2

InChI Key

ZZLKTTGLJXQTIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

synonyms

is(pyridine)(tetraphenylporphinato)iron(II)
Py-tetraPh-Fe

Origin of Product

United States

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